molecular formula C15H17N3O3 B5595462 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide

1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5595462
M. Wt: 287.31 g/mol
InChI Key: HFOVSOIFHBUJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(1,3-dioxoisoindol-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-13(19)10-5-7-17(8-6-10)9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-4,10H,5-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOVSOIFHBUJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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